REACTION_SMILES
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[Cl:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[Cl:1][c:2]1[c:3]([NH:9][C:10](=[S:11])[NH2:12])[c:4]([Cl:8])[cH:5][cH:6][cH:7]1>>[Cl:1][c:2]1[c:3]([N:9]=[C:10]=[S:11])[c:4]([Cl:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=S)Nc1c(Cl)cccc1Cl
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Name
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Type
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product
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Smiles
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S=C=Nc1c(Cl)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |